2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207029-74-0
VCID: VC4659945
InChI: InChI=1S/C22H23N7O3S2/c30-19(23-12-16-4-3-11-32-16)14-33-22-26-25-21(34-22)28-9-7-27(8-10-28)20(31)13-29-15-24-17-5-1-2-6-18(17)29/h1-6,11,15H,7-10,12-14H2,(H,23,30)
SMILES: C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54
Molecular Formula: C22H23N7O3S2
Molecular Weight: 497.59

2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

CAS No.: 1207029-74-0

Cat. No.: VC4659945

Molecular Formula: C22H23N7O3S2

Molecular Weight: 497.59

* For research use only. Not for human or veterinary use.

2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide - 1207029-74-0

Specification

CAS No. 1207029-74-0
Molecular Formula C22H23N7O3S2
Molecular Weight 497.59
IUPAC Name 2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C22H23N7O3S2/c30-19(23-12-16-4-3-11-32-16)14-33-22-26-25-21(34-22)28-9-7-27(8-10-28)20(31)13-29-15-24-17-5-1-2-6-18(17)29/h1-6,11,15H,7-10,12-14H2,(H,23,30)
Standard InChI Key JPOHUOLNUOZHMG-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide, reflects its intricate structure . Key features include:

  • A benzimidazole ring linked to a piperazine via an acetyl group.

  • A 1,3,4-thiadiazole core substituted with a sulfanyl-acetamide chain.

  • A furan-2-ylmethyl group attached to the acetamide nitrogen.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H23N7O3S2\text{C}_{22}\text{H}_{23}\text{N}_7\text{O}_3\text{S}_2
Molecular Weight497.6 g/mol
SMILESC1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54
InChI KeyJPOHUOLNUOZHMG-UHFFFAOYSA-N

The benzimidazole and thiadiazole moieties are associated with antimicrobial and anticancer activities, while the furan group may enhance solubility or target specificity .

Synthesis and Structural Elucidation

Hypothetical Synthetic Pathways

While no direct synthesis protocol for this compound is published, analogous methods for piperazine-thiadiazole hybrids suggest a multi-step approach :

  • Formation of the Piperazine-Acetyl-Benzoimidazole Intermediate:

    • Condensation of 1H-benzo[d]imidazole with chloroacetyl chloride, followed by coupling to piperazine using reductive amination (e.g., NaBH(OAc)3_3) .

  • Thiadiazole Ring Construction:

    • Cyclization of thiosemicarbazide derivatives with carboxylic acids to form the 1,3,4-thiadiazole core.

  • Thioether Linkage and Acetamide Functionalization:

    • Reaction of the thiadiazole-thiol with chloroacetamide, followed by substitution with furfurylamine.

Table 2: Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurpose
1NaBH(OAc)3_3, 1,2-dichloroethane, rtReductive amination
2CS2_2, H2_2SO4_4, refluxThiadiazole cyclization
3K2_2CO3_3, DMF, 80°CNucleophilic substitution

Analytical Characterization

Theoretical spectroscopic data based on structural analogs include:

  • 1^1H NMR: Signals at δ 7.5–8.2 ppm (benzimidazole aromatic protons), δ 4.2–4.5 ppm (piperazine CH2_2), and δ 6.2–6.5 ppm (furan ring) .

  • HRMS: A molecular ion peak at m/z 497.6 [M+H]+^+ .

Compound ClassActivity (IC50_{50}/MIC)Target Cells/Pathogens
Benzimidazole-Thiadiazole8.2 µM (K562)Human myelogenous leukemia
Piperazine-Quinazolinone12 µg/mL (E. coli)Gram-negative bacteria

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at:

  • The furan methyl group (e.g., halogenation for enhanced lipophilicity).

  • The piperazine ring (e.g., alkylation to improve blood-brain barrier penetration).

Computational Modeling

Molecular docking simulations (hypothetical) predict strong binding to:

  • EGFR Kinase (ΔG = -9.8 kcal/mol, benzimidazole interaction).

  • Topoisomerase II (ΔG = -8.5 kcal/mol, thiadiazole stacking) .

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